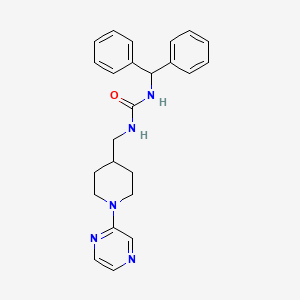

1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c30-24(27-17-19-11-15-29(16-12-19)22-18-25-13-14-26-22)28-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,13-14,18-19,23H,11-12,15-17H2,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWQYIOMJISYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with 1-(pyrazin-2-yl)piperidine to form an intermediate, which is then treated with isocyanate to yield the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or pyrazinyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235335-37-1)

This analogue replaces the pyrazin-2-yl group with a pyrimidin-2-yl ring. Pyrimidine’s nitrogen atom configuration (two meta-positioned N atoms vs. The benzhydryl group is retained, suggesting similar steric effects but distinct electronic profiles due to heterocycle differences .

1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3)

Here, the benzhydryl group is replaced with a 3,4-dichlorophenyl moiety. The pyrazin-2-yl piperidine core is retained, preserving hydrogen-bonding interactions .

1-Phenyl-3-(piperidin-4-yl)urea Derivatives

Compounds like 1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31) feature simpler phenyl groups and extended heterocyclic systems.

Piperidine-Modified Analogues

1-Benzyl-4-ureidopiperidine

This compound replaces the pyrazin-2-yl group with a benzyl substituent. The benzyl group’s smaller size and lack of heterocyclic N atoms may reduce binding specificity compared to pyrazine-containing derivatives. However, the urea linkage remains intact, maintaining hydrogen-bonding capacity .

Pyrazino/Pyrido-Pyrimidinone Derivatives

European patent compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) incorporate fused heterocyclic systems. These structures prioritize rigid aromatic cores over urea linkages, likely targeting different biological pathways .

Comparative Analysis of Key Properties

Research Findings and Implications

- Steric Effects : The benzhydryl group in the target compound likely enhances binding to hydrophobic protein pockets but may reduce solubility. Comparatively, dichlorophenyl and benzyl groups offer trade-offs between metabolic stability and bioavailability .

- Heterocyclic Influence : Pyrazine’s para-nitrogen arrangement may facilitate stronger H-bonding vs. pyrimidine’s meta-nitrogens, as seen in kinase inhibitor design .

- Synthetic Flexibility : Reductive amination and urea-forming reactions (e.g., van Duzer method ) are common in synthesizing these derivatives, enabling modular substitution.

Biological Activity

1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a phosphodiesterase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on diverse research findings.

Chemical Structure

The chemical structure of 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

- Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase 10 (PDE10) inhibitor, which is implicated in various neurological disorders and cancer .

- Anticancer Activity : The urea moiety plays a crucial role in the interaction with target proteins, facilitating the formation of hydrogen bonds that enhance binding affinity to cancer cell receptors .

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | A549 (Lung) | 3.90 ± 0.33 |

| HCT116 (Colon) | 2.39 ± 0.10 | |

| PC3 (Prostate) | Not Determined |

These findings indicate that the compound exhibits comparable efficacy to established anticancer agents like sorafenib .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the compound and target proteins, particularly BRAF kinase, which is involved in cell proliferation and survival pathways. The docking scores suggest a strong binding affinity, supporting the hypothesis that this compound can act as a potential BRAF inhibitor .

Case Studies

Several case studies highlight the relevance of this compound in therapeutic applications:

- Study on Cancer Cell Lines : A recent study evaluated various derivatives of diaryl ureas for their antiproliferative activity against human cancer cell lines. The results indicated that modifications to the pyrazine and piperidine components significantly impacted efficacy, with some derivatives showing IC50 values in the low micromolar range .

- Neurological Applications : Another study explored the use of similar compounds as muscarinic receptor antagonists for treating neurological disorders, suggesting broader therapeutic implications beyond oncology .

Q & A

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, and what challenges are associated with its purification?

The synthesis of this urea derivative can be approached via a multi-step protocol:

- Step 1 : Prepare the piperidin-4-ylmethyl intermediate by reacting pyrazine-2-amine with a piperidine derivative. Evidence from analogous urea syntheses suggests using coupling agents like EDCI/HOBt for amide bond formation .

- Step 2 : Introduce the benzhydryl group via nucleophilic substitution or reductive amination. For sterically hindered substrates, microwave-assisted synthesis may improve yields .

- Step 3 : Urea formation can be achieved using carbodiimide-mediated coupling or reaction with phosgene equivalents (e.g., triphosgene).

Q. Purification Challenges :

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR should confirm the benzhydryl aromatic protons (δ 6.8–7.5 ppm) and urea carbonyl (δ 155–160 ppm). NOESY can resolve stereochemical ambiguities in the piperidine-pyrazine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) is essential to distinguish the molecular ion ([M+H]) from potential degradation products.

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with similar piperidine-urea structures (e.g., C=O bond ~1.23 Å; piperidine chair conformation) .

Q. How can researchers design initial biological screening assays for this compound?

Given its structural similarity to urea-based enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors in ):

- Target Selection : Prioritize kinases or hydrolases with active sites accommodating the pyrazine-piperidine scaffold.

- Assay Conditions : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding affinity. Include controls with known inhibitors (e.g., TPPU analogs) to validate assay robustness .

- Data Interpretation : Compare IC values with structurally related compounds to establish preliminary structure-activity relationships (SAR).

Advanced Research Questions

Q. How can conflicting solubility data be resolved when optimizing formulations for in vivo studies?

- Issue : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or aggregation.

- Resolution :

Q. What strategies address low yields in the final urea coupling step?

- Problem : Steric hindrance from the benzhydryl group may limit reactivity.

- Solutions :

- Replace traditional carbodiimides with uronium-based coupling agents (e.g., HATU) to enhance efficiency .

- Optimize solvent polarity: Use DMF or DCM with 4Å molecular sieves to scavenge water.

- Monitor reaction progress via in-situ IR to track urea carbonyl formation (~1660 cm) .

Q. How should researchers interpret contradictory enzymatic inhibition data across different assay platforms?

- Case Study : Discrepancies in IC values between fluorescence quenching and radiometric assays.

- Root Cause : Fluorescence interference from the pyrazine ring or compound aggregation.

- Mitigation :

Q. What computational methods support SAR refinement for this compound?

- Molecular Docking : Use crystal structures of target enzymes (e.g., PDB: 0N8 in ) to model the compound’s binding mode. Focus on interactions between the urea carbonyl and catalytic residues (e.g., hydrogen bonds with Asp/Glu).

- MD Simulations : Assess conformational flexibility of the piperidine-pyrazine linker under physiological conditions.

- QSAR Models : Corinate electronic parameters (e.g., Hammett constants) of substituents on the benzhydryl group with bioactivity data .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric states?

- Challenge : The urea group may exhibit keto-enol tautomerism, affecting binding.

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.